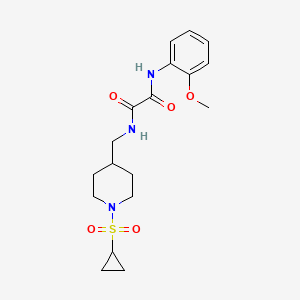![molecular formula C23H21NO4 B2874922 3-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid CAS No. 2503207-74-5](/img/structure/B2874922.png)
3-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C23H21NO4 and its molecular weight is 375.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Protecting Groups in Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is a cornerstone in the synthesis of peptides, acting as a protecting group for amino acids during the peptide assembly process. Gioeli and Chattopadhyaya (1982) demonstrated the utility of the Fmoc group for protecting hydroxy groups, showcasing its compatibility with both acid- and base-sensitive protecting groups and its straightforward removal under mild base conditions without affecting other sensitive functionalities (Gioeli & Chattopadhyaya, 1982). This property is crucial for the stepwise construction of peptide chains, where selective deprotection and coupling reactions are foundational.
Materials Science and OLED Applications
In materials science, derivatives of 3-(9H-Fluoren-9-ylmethoxycarbonylamino) compounds have found applications in creating novel materials for organic light-emitting diodes (OLEDs). Kimura et al. (2005) synthesized novel trispirocyclic compounds incorporating 9-fluorene moieties for use as thermally stable hole transport materials in OLEDs. These materials exhibited high thermal stability and improved performance in electronic devices, demonstrating the potential of fluorenyl derivatives in advanced material applications (Kimura et al., 2005).
Organic Synthesis and Molecular Design
The structural features of fluorenyl-derived compounds enable their use in a broad array of organic synthesis applications. For instance, the synthesis of complex molecules, such as cyclodepsipeptides, benefits from the use of protected amino acids derived from fluorenylmethoxycarbonyl chemistry. Pelay-Gimeno, Albericio, and Tulla-Puche (2016) detailed the synthesis of 'head-to-side-chain' cyclodepsipeptides, highlighting the role of Fmoc-protected amino acids in facilitating the assembly of these complex peptide structures (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).
Fluorescence Sensing
The fluorenyl moiety has also been exploited in the development of fluorescence-based sensors. Kumar et al. (2017) synthesized triarylmethylstibonium Lewis acids bearing a fluorenyl-derived fluorophore for the turn-on sensing of fluoride anions. This application demonstrates the versatility of fluorenyl derivatives in constructing sensitive and selective sensors for environmental and analytical chemistry (Kumar et al., 2017).
Advanced Organic Chemistry and Superacidity
Fluorenyl-derived compounds have been investigated for their unique electronic properties and potential as superacids. Vianello and Maksić (2008) explored the acidic properties of polycyanated derivatives of fluorenyl hydrocarbons, revealing their potential as strong organic Brønsted acids. Such studies contribute to our understanding of the electronic structure and reactivity of fluorenyl compounds, with implications for catalysis and organic synthesis (Vianello & Maksić, 2008).
Eigenschaften
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-21(26)23-10-12-9-18(23)19(23)20(12)24-22(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-20H,9-11H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVGKTWWDGGZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(C1C3C2NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2874839.png)

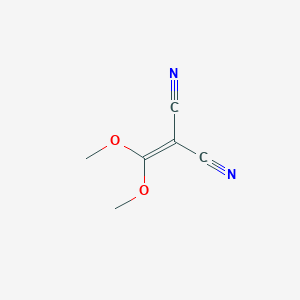
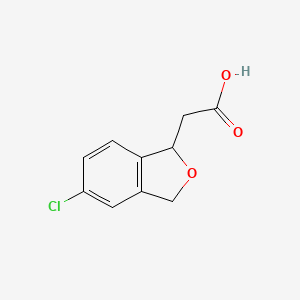
![6-Acetyl-2-(4-((4-fluorophenyl)thio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2874846.png)
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2874847.png)
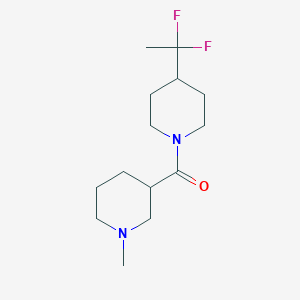
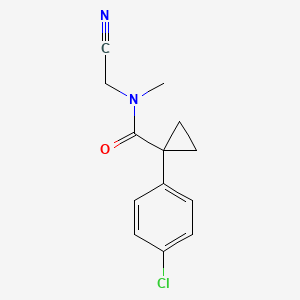
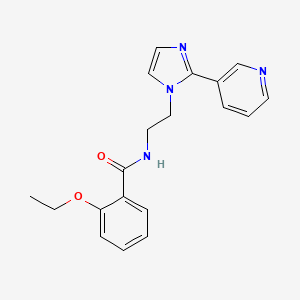
![4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2874855.png)
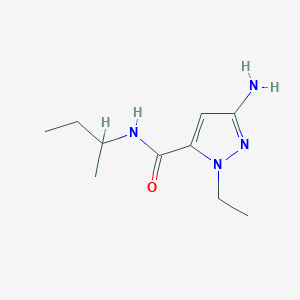
![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2874858.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2874861.png)
